molecular formula C15H17NO2 B12914379 Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- CAS No. 61449-17-0

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-

Cat. No.: B12914379
CAS No.: 61449-17-0
M. Wt: 243.30 g/mol
InChI Key: ZOQUVTLXOGUUIH-UHFFFAOYSA-N
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Description

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by its unique structure, which includes a methyl group at the 3-position and a phenyl group attached to a propenyloxyethyl chain at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- can be synthesized through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . These reactions are carried out under moderate conditions and yield substituted isoxazoles in good yields.

Industrial Production Methods

Industrial production of isoxazoles often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One such method includes the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . This approach is eco-friendly and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium azide and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Oximes and nitrile oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted isoxazoles with various functional groups.

Scientific Research Applications

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- can be compared with other similar compounds, such as:

The unique structure of isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61449-17-0

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-methyl-5-(2-phenyl-2-prop-2-enoxyethyl)-1,2-oxazole

InChI

InChI=1S/C15H17NO2/c1-3-9-17-15(13-7-5-4-6-8-13)11-14-10-12(2)16-18-14/h3-8,10,15H,1,9,11H2,2H3

InChI Key

ZOQUVTLXOGUUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC=C

Origin of Product

United States

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